BW 942C
Description
Contextualization of Enkephalin Analogues in Academic Research
Enkephalins are endogenous opioid peptides that play crucial roles in various physiological processes, including pain modulation, gastrointestinal motility, and mood regulation. nih.gov They exert their effects by binding to and activating opioid receptors (mu, delta, and kappa) located throughout the central and peripheral nervous systems. frontiersin.orgpainphysicianjournal.com Due to their therapeutic potential, particularly in pain management and gastrointestinal disorders, synthetic analogues of enkephalins have been a significant area of academic research. nih.govmdpi.com The development of these analogues aims to overcome some limitations of natural enkephalins, such as poor metabolic stability, limited bioavailability, and difficulty crossing the blood-brain barrier. nih.govmdpi.comrsc.orgacs.org Academic research in this field focuses on designing compounds with improved pharmacokinetic properties, enhanced receptor selectivity or mixed activity, and potentially reduced side effects compared to traditional opioids like morphine. frontiersin.orgnih.govmdpi.com
Historical Trajectories and Foundational Studies of BW 942C
This compound emerged from research into synthetic enkephalin analogues. Its development was driven by the potential to create compounds with targeted pharmacological effects, particularly on the gastrointestinal system, with a more favorable profile than existing opioid-based treatments. researchgate.netresearchgate.netpatsnap.com Early studies focused on evaluating its effects in animal models to understand its mechanism of action and potential therapeutic applications. Foundational studies investigated its impact on intestinal electrolyte transport, demonstrating its ability to influence sodium and chloride absorption in tissues like the rabbit ileum. researchgate.netnih.gov These studies were crucial in establishing this compound as a compound with relevant biological activity related to opioid receptor activation in the gut. nih.gov Research also explored its effects on fluid accumulation induced by bacterial toxins, indicating its potential as an antidiarrheal agent. science.govscience.gov
Significance of this compound as a Research Probe in Opioid Receptor Pharmacology
This compound holds significance in opioid receptor pharmacology as a research probe due to its specific interactions with opioid receptor subtypes. Studies have characterized its affinity and activity at mu, delta, and kappa opioid receptors. patsnap.com Research indicates that this compound exhibits affinity for mu and delta opioid receptors and intermediate affinity for kappa opioid receptors. patsnap.com Furthermore, it has been suggested to possess partial kappa opioid agonist activity in addition to being a mu agonist. patsnap.com This mixed activity profile makes this compound a valuable tool for investigating the roles of different opioid receptor subtypes in various physiological responses, particularly in the context of gastrointestinal function and potentially other systems influenced by opioid signaling. patsnap.comnih.gov Its use in experimental settings has contributed to understanding the complex mechanisms by which opioid receptors modulate ion transport and other cellular processes. nih.gov
Table 1: Chemical Information and Identifiers for this compound
| Property | Value | Source |
| Chemical Name | l-prolinamide, l-tyrosyl-gamma-(methylsulfinyl)-d-alpha-aminobutyrylglycyl-4-nitro-l-phenylalanyl- | nih.govontosight.ai |
| Synonyms | Nifalatide, Tyr-D-Met(O)-Gly-Phe(p-NO2)-Pro-NH2, BW-942C hydrochloride | nih.govmedkoo.com |
| Molecular Formula | C₃₀H₃₉N₇O₉S (for the free base) | nih.govfda.govdrugfuture.com |
| Molecular Weight | 673.74 (for the free base) | fda.gov |
| PubChem CID | 6442055 | nih.govfda.gov |
| CAS Registry Number | 73385-60-1 (for the free base), 99146-53-9 (for the hydrochloride) | nih.govmedkoo.comdrugfuture.com |
| IUPAC Condensed | H-Tyr-D-Met(O)-Gly-Phe(4-NO2)-Pro-NH2 | nih.gov |
Table 2: Select Research Findings on this compound
| Research Area | Key Findings | Source |
| Intestinal Electrolyte Transport | Increased Na and Cl absorption in rabbit ileum; caused dose-related decrease in short-circuit current; effect reversed by naloxone (B1662785). nih.gov Had little effect on Na absorption in tissues already absorbing. nih.gov | nih.gov |
| Antidiarrheal Action (Model Systems) | Inhibited cytopathic effect of cholera toxin and E. coli heat-labile enterotoxin in Y-1 adrenal cell assay. science.govscience.gov Inhibited fluid accumulation caused by E. coli heat-stable and heat-labile toxins and cholera toxin in rabbit ileal loop assay. science.govscience.gov | science.govscience.gov |
| Opioid Receptor Activity | High affinity for mu and delta opioid receptors; intermediate affinity for kappa opioid receptors. patsnap.com Suggested partial kappa opioid agonist activity and mu agonist activity. patsnap.com | patsnap.com |
| Diuretic Effect | Increased urine output in humans and rats at lower doses; suppressed output at higher doses in rats. patsnap.com Diuretic effect in rats required vasopressin. patsnap.com | patsnap.com |
Properties
CAS No. |
98311-64-9 |
|---|---|
Molecular Formula |
C32H43N7O11S |
Molecular Weight |
733.8 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H39N7O9S.C2H4O2/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40;1-2(3)4/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41);1H3,(H,3,4)/t22-,23+,24-,25-,47?;/m0./s1 |
InChI Key |
FQGZOHCZCBITHQ-PRQKMLKRSA-N |
SMILES |
O=C(NC(C(N)CCS(C)=O)=O)[C@H]1N(C([C@H](CC2=CC=C([N+]([O-])=O)C=C2)NC(CNC([C@H](CC3=CC=C(O)C=C3)N)=O)=O)=O)CCC1.CC(O)=O |
Isomeric SMILES |
CC(=O)O.CS(=O)CC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(=O)O.CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW 942C; BW-942C; BW942C; BW-942-C; Tyr-met-O-gly-4-No2-phe-pro-NH2; |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interactions of Bw 942c
Opioid Receptor Binding Affinity and Selectivity of BW 942C
In binding studies, this compound has demonstrated differential affinity across the major opioid receptor types. It shows the highest affinity for mu (μ) and delta (δ) opioid receptors, while possessing an intermediate affinity for kappa (κ) opioid receptors. nih.gov This binding profile suggests that this compound is not strictly selective for a single opioid receptor type but interacts preferentially with mu and delta receptors.
Mu Opioid Receptor Interactions
This compound interacts with mu opioid receptors, where it acts as an agonist. nih.gov The mu opioid receptor is a G protein-coupled receptor primarily responsible for mediating the analgesic effects of many opioids, as well as other effects like respiratory depression, euphoria, and physical dependence. frontiersin.orgnih.govplos.orgnih.gov While the specific details of this compound's binding to the mu receptor at a molecular level are not extensively detailed in the provided text, opioid agonists typically bind to the extracellular N-terminus of the mu opioid receptor, inducing conformational changes that lead to the dissociation of GDP from the Gα subunit and its replacement by GTP. nih.gov This activates intracellular signaling pathways. nih.gov
Kappa Opioid Receptor Interactions and Partial Agonism
This compound displays an intermediate affinity for kappa opioid receptors compared to its higher affinity for mu and delta receptors. nih.gov Importantly, research indicates that this compound acts as a partial agonist at the kappa opioid receptor. nih.gov Kappa opioid receptors are known to modulate pain, stress, mood, and diuresis. nih.govnih.govmdpi.com Activation of kappa receptors can lead to effects such as analgesia and diuresis, but also dysphoria and aversion. nih.govnih.govmdpi.com As a partial agonist, this compound can activate the kappa receptor to a certain extent, but even at maximal concentrations, it may not elicit the full maximal response achievable by a full agonist. wikipedia.orgpharmacologycanada.org In the presence of a full kappa agonist, a partial agonist like this compound can also act as a competitive antagonist, competing for receptor binding and reducing the effect of the full agonist. wikipedia.org Studies in rats have shown that this compound was less efficacious in producing diuresis than full kappa agonists like bremazocine (B1667778) and U50,488H, and it antagonized their diuretic effects. nih.gov
Agonist and Partial Agonist Characteristics of this compound
Based on its interactions with opioid receptors, this compound demonstrates both agonist and partial agonist characteristics. It acts as a mu opioid agonist. nih.gov Furthermore, it functions as a partial agonist at the kappa opioid receptor. nih.gov A partial agonist is a ligand that binds to and activates a receptor but produces a submaximal response compared to a full agonist. wikipedia.orgpharmacologycanada.org This means that while this compound can stimulate kappa receptors, its intrinsic activity is lower than that of a full kappa agonist. This dual nature of being a mu agonist and a kappa partial agonist contributes to its complex pharmacological profile.
Antagonist Modulation of this compound-Mediated Effects
The effects mediated by this compound through opioid receptors can be modulated by opioid antagonists. Naloxone (B1662785), a general opioid receptor antagonist, has been shown to antagonize the effects of this compound. nih.govnih.gov For instance, in studies examining the diuretic effects of this compound in rats, low doses of naltrexone (B1662487), another opioid antagonist, antagonized the antidiuresis induced by higher doses of this compound, while higher doses of naltrexone antagonized the diuresis produced by lower doses of this compound. nih.gov This indicates that the effects of this compound are indeed mediated through opioid receptors and can be blocked by antagonists. The specific type and dose of antagonist, as well as the specific effect being measured, can influence the degree of modulation observed.
Interactive Data Tables
While specific quantitative binding affinity (Ki) or efficacy (EC50/Emax) data for this compound across all receptor types were not explicitly provided in a structured table format within the search results, the text describes the relative affinities and partial agonist behavior. A conceptual representation of this information is presented below.
| Opioid Receptor Type | Binding Affinity | Agonist/Partial Agonist |
| Mu (μ) | High | Agonist |
| Delta (δ) | High | Agonist |
| Kappa (κ) | Intermediate | Partial Agonist |
Mechanistic Investigations of Bw 942c Action
Cellular and Subcellular Mechanisms of BW 942C
The cellular and subcellular mechanisms of this compound are largely centered on its effects on intestinal epithelial cells, influencing ion transport and barrier function nih.govnih.govphysiology.org. Studies using in vitro models, such as rabbit ileum mounted in Ussing chambers, have provided detailed insights into these processes nih.govnih.gov. Epithelial tissues form selective barriers in the body, regulating the passage of ions, nutrients, and other substances nih.gov. Transport across epithelia can occur via transcellular (through the cells) or paracellular (between the cells) routes isciii.esmdpi.com.
Ion Transport Modulation
This compound modulates the transport of key ions, specifically sodium and chloride, across the intestinal epithelium nih.govnih.gov. This modulation contributes significantly to its antidiarrheal effects by influencing fluid absorption and secretion nih.gov.
Sodium Ion Transport Regulation
This compound has been shown to increase net sodium absorption in the rabbit ileum nih.govnih.gov. The effect on sodium absorption can vary depending on the basal state of the tissue; it increased sodium absorption in tissues that were not actively absorbing in the basal state, while having less effect on tissues already absorbing at moderate to high rates nih.gov. Sodium transport across epithelial cells is a critical process for maintaining extracellular fluid volume and is regulated by various mechanisms and transporters, including the Na+,K+-ATPase pump located on the basolateral membrane abdominalkey.complos.org.
Chloride Ion Transport Regulation
Studies indicate that this compound increases net chloride absorption and causes a dose-related decrease in short-circuit current in rabbit ileal tissues nih.govnih.gov. The short-circuit current is an indicator of active ion transport across the epithelium nih.govnih.gov. This effect on chloride transport is suggested to be mediated by opiate receptors, as it was reversed or inhibited by naloxone (B1662785) nih.gov.
Table 1: Effects of this compound on Ion Transport in Rabbit Ileum
| Parameter | Control (μeq cm⁻² h⁻¹) | This compound (μeq cm⁻² h⁻¹) | Significance (P value) |
| Basal Short-Circuit Current | 3.15 | 2.26 | < 0.05 |
| Basal Net Cl⁻ Absorption | 0.50 | 1.59 | < 0.025 |
| Basal Net Na⁺ Absorption | Increased | Increased | Not significantly |
*Data derived from in vitro studies in rabbit ileum mounted in Ussing chambers nih.gov.
Interaction with Enterotoxin-Induced Cellular Responses
This compound has been evaluated for its effects against enterotoxins produced by bacteria such as Escherichia coli and Vibrio cholerae nih.govscience.govscience.gov. These enterotoxins often induce excessive fluid and electrolyte secretion by altering cellular processes and ion transport, leading to diarrhea nih.gov. In the Y-1 adrenal cell assay, this compound inhibited the cytopathic effect caused by cholera toxin or heat-labile enterotoxin of E. coli nih.govscience.gov. In rabbit ileal loop assays, this compound inhibited the effects of E. coli heat-stable toxin, E. coli heat-labile enterotoxin, and cholera toxin nih.govscience.gov. Furthermore, in the suckling mouse model, prior treatment with this compound ablated the fluid accumulation induced by E. coli heat-stable toxin nih.govscience.gov. These findings indicate that this compound can counteract the secretory effects of bacterial enterotoxins by influencing the cellular mechanisms disrupted by these toxins nih.gov.
Signal Transduction Pathways Associated with this compound Receptor Activation
This compound is described as an enkephalin-like pentapeptide with antidiarrheal activity, and its effects on ion transport are suggested to be mediated by opiate receptors nih.govnih.gov. Signal transduction pathways are cascades of molecular events that transmit signals from receptors on the cell surface into the cell, ultimately leading to a cellular response wikipedia.orgkhanacademy.orgyoutube.com. Given its interaction with opiate receptors, the signal transduction pathways activated by this compound likely involve those typically coupled to these receptors, such as G protein-coupled receptor (GPCR) signaling pathways wikipedia.orgyoutube.comsinobiological.comelifesciences.orgfrontiersin.org. Activation of opiate receptors can modulate downstream effectors, influencing ion channels and transporters, thereby affecting intestinal motility and secretion nih.gov. The reversal of this compound's effects by naloxone supports the involvement of opiate receptor-mediated signaling in its mechanism of action nih.gov.
Pharmacodynamic Studies of Bw 942c in Experimental Biological Systems Non Human
Effects on Fluid and Electrolyte Homeostasis in Animal Models
Studies in animal models have explored the influence of BW 942C on the delicate balance of fluid and electrolytes, revealing effects on both diuresis and intestinal fluid transport.
Diuretic Responses in Animal Models
Investigations in rats have demonstrated a diuretic effect of this compound. This effect exhibits a biphasic dose-response curve, where lower doses increase urine output, while higher doses can suppress it. The diuretic action of this compound in rats was found to be antagonized by low doses of naltrexone (B1662487). Studies in Brattleboro rats, which are deficient in vasopressin synthesis, showed that this compound failed to produce a diuretic effect, indicating that the presence of vasopressin is necessary for its diuretic response. nih.gov
Comparative studies in rats indicated that this compound was less efficacious in producing diuresis compared to the full kappa opioid agonists bremazocine (B1667778) and U50,488H. nih.gov Furthermore, this compound was observed to antagonize the diuretic effects induced by bremazocine and U50,488H. nih.gov Rats that developed tolerance to U50,488H-induced diuresis also displayed cross-tolerance to this compound. nih.gov
Antidiarrheal Activity in Preclinical Animal Models
This compound has demonstrated antidiarrheal activity in various preclinical animal models, suggesting its potential to modulate intestinal function and fluid transport. nih.govnih.govpatsnap.com
The mechanism underlying the antidiarrheal action of this compound involves its effects on intestinal electrolyte transport. Studies in rabbit ileum mounted in Ussing chambers showed that this compound directly enhanced intestinal fluid absorption. nih.govnih.gov It increased net Na absorption in tissues that were not absorbing in the basal state, although this effect was not significant in tissues with moderate to high basal absorption rates. nih.gov this compound consistently increased net Cl absorption and caused a dose-related decrease in short-circuit current across the rabbit ileum. nih.govnih.gov These effects were reversed or inhibited by naloxone (B1662785), suggesting mediation through opioid receptors. nih.gov this compound was effective when applied to either the serosal or mucosal side of the tissue, although a significantly higher dose was required on the mucosal side to achieve a similar maximal response observed with serosal application. nih.gov
This compound's ability to alter stimulated secretion was also investigated. In rabbit ileum stimulated with prostaglandin (B15479496) E2, this compound treatment resulted in significantly less Cl secretion compared to control tissues at a specific concentration of prostaglandin E2. nih.gov However, this effect was not apparent at higher doses of prostaglandin E2, and this compound did not inhibit the short-circuit current response to other secretory stimuli tested, including theophylline (B1681296), vasoactive intestinal peptide, and bethanechol. nih.gov
This compound has been shown to control castor oil-induced diarrhea in model systems. patsnap.comnih.gov
This compound has been evaluated against enterotoxins from Escherichia coli and Vibrio cholerae in several assay systems. nih.gov In the Y-1 adrenal cell assay, this compound inhibited the cytopathic effect induced by cholera toxin or the heat-labile enterotoxin of E. coli. nih.gov In the rabbit ileal loop assay, administration of this compound inhibited the effects of E. coli heat-stable toxin, E. coli heat-labile enterotoxin, and cholera toxin by 35% to 70%. nih.gov Using the suckling mouse model, prior treatment with this compound was found to ablate the fluid accumulation caused by E. coli heat-stable toxin. nih.gov
Here is a summary of the effects of this compound on ion transport in rabbit ileum:
| Effect on Ion Transport | Observation | Reversal/Inhibition by Naloxone |
| Net Na Absorption | Increased in non-absorbing tissues | Not specified |
| Net Cl Absorption | Increased in all tissues | Yes |
| Short-Circuit Current | Dose-related decrease in all tissues | Yes |
| Stimulated Cl Secretion | Significantly less after prostaglandin E2 (10⁻⁷ M) | Not specified |
Here is a summary of this compound's effects in enterotoxin models:
| Model System | Enterotoxin | Effect of this compound |
| Y-1 Adrenal Cell Assay | Cholera toxin, E. coli heat-labile toxin | Inhibited cytopathic effect |
| Rabbit Ileal Loop Assay | E. coli heat-stable toxin, E. coli heat-labile toxin, Cholera toxin | Inhibited effects (35-70%) |
| Suckling Mouse Assay | E. coli heat-stable toxin | Ablated fluid accumulation |
Comparative Pharmacodynamics of this compound with Other Opioid Agonists in In Vitro and In Vivo Systems
This compound's pharmacodynamic profile has been compared to other opioid agonists, revealing insights into its receptor interactions and functional effects. In binding studies, this compound exhibited the highest affinity for mu (μ) and delta (δ) opioid receptors, with an intermediate affinity for kappa (κ) opioid receptors. nih.gov This binding profile suggests that this compound interacts with multiple opioid receptor subtypes.
Functional studies support a role for kappa opioid receptor activation. In the kappa-selective rabbit vas deferens bioassay, this compound acted as a partial agonist, demonstrating less efficacy than a full agonist. nih.gov Its effects in this assay were antagonized by naloxone, a general opioid receptor antagonist. nih.gov Furthermore, at non-depressant doses, this compound antagonized the effect of a full agonist in this system. nih.gov Based on these findings, it has been suggested that this compound possesses the properties of a partial kappa opioid agonist in addition to being a mu agonist. nih.gov
Comparisons of diuretic activity in rats showed that this compound was less efficacious than the full kappa agonists bremazocine and U50,488H. nih.gov this compound also antagonized the diuretic effects of these full kappa agonists. nih.gov
In studies examining effects on stimulated secretion in rabbit ileum, this compound's inability to inhibit the short-circuit current response to theophylline was similar to the observation with loperamide, another opioid agonist known for its antidiarrheal properties. nih.gov Loperamide is primarily considered a mu-opioid receptor agonist. wikipedia.orgguidetopharmacology.orguni.lu
Opioid agonists can be classified based on their effect at opioid receptors as agonists, partial agonists, and antagonists. nih.govpainphysicianjournal.com Pure opioid agonists, such as morphine, typically stimulate mu receptors and can produce maximal responses. nih.govpainphysicianjournal.com Partial agonists, like buprenorphine, bind to receptors but elicit only a partial functional response. nih.govpainphysicianjournal.com The comparative pharmacodynamics of this compound, showing partial agonist activity at kappa receptors and likely agonist activity at mu receptors based on its binding affinity and effects on ion transport, distinguish it from pure agonists like morphine and predominantly mu agonists like loperamide.
Structure Activity Relationship Sar and Design Principles of Bw 942c
Molecular Features and Conformational Requirements for Opioid Receptor Engagement
The N-terminal tyrosine (Tyr¹) residue is paramount for the activity of virtually all opioid peptides. ias.ac.in Its protonated amino group forms a crucial ionic interaction with a highly conserved acidic residue, typically an aspartic acid (Asp³·³²), deep within the orthosteric binding pocket of opioid receptors. nih.gov This interaction serves as an anchor, orienting the rest of the peptide. The phenolic hydroxyl group of the tyrosine is also critical, forming hydrogen bonds that further stabilize the ligand-receptor complex. researchgate.net
The aromatic ring of the phenylalanine residue at position four (Phe⁴) is another essential feature. It engages in hydrophobic interactions within a sub-pocket of the receptor, contributing significantly to binding affinity. The spatial arrangement between the Tyr¹ and Phe⁴ aromatic rings is a determining factor for receptor affinity and selectivity. This distance is largely controlled by the peptide's backbone conformation.
Enkephalin analogues like BW 942C are believed to adopt a folded, β-turn-like conformation to achieve the correct orientation of these key pharmacophoric groups. nih.gov This conformation is stabilized by the inclusion of a D-amino acid at position two. The D-Ala² in this compound not only provides resistance to enzymatic degradation but also induces a specific turn in the peptide backbone, bringing the Tyr¹ and Phe⁴ residues into an optimal arrangement for receptor binding. The C-terminal portion of the peptide, often called the "address" sequence, can influence selectivity between different opioid receptor subtypes (μ, δ, κ). nih.gov
Impact of Specific Amino Acid Modifications on this compound Biological Activity
Modifications to the amino acid sequence of enkephalin analogues have profound effects on their biological activity, including receptor affinity, selectivity, and metabolic stability. The structure of this compound incorporates substitutions known to enhance potency and duration of action compared to native enkephalins.
Substitution at Position 2: The replacement of the natural Gly² with a D-Alanine (D-Ala) is a cornerstone of modern opioid peptide design. Native enkephalins are rapidly degraded by aminopeptidases that cleave the Tyr¹-Gly² bond. The D-Ala residue sterically hinders this enzymatic action, significantly increasing the peptide's metabolic stability and bioavailability. ias.ac.innih.govnih.gov Furthermore, as mentioned, this substitution promotes the adoption of a specific β-turn conformation that is favorable for high-affinity receptor binding. nih.gov Studies on various dermorphin and enkephalin analogues have consistently shown that D-amino acid substitutions in this position lead to enhanced analgesic activity. ias.ac.innih.gov
Substitution at Position 5: In this compound, the C-terminal residue is a D-Proline amide (D-Pro-NH₂). The use of a D-amino acid at this position can also contribute to stability by protecting against carboxypeptidase degradation. The proline ring introduces a significant conformational constraint on the peptide's C-terminus. This rigidity can enhance receptor selectivity. For instance, different C-terminal modifications in enkephalin analogues can shift the selectivity profile between μ- and δ-opioid receptors. The amidation of the C-terminus is also a common strategy to increase stability and mimic the structure of many endogenous neuropeptides.
The following table summarizes the general effects of amino acid modifications based on studies of related enkephalin and dermorphin analogues.
| Position | Original Residue (Enkephalin) | Modification | Impact on Biological Activity | Reference Example |
|---|---|---|---|---|
| 1 | Tyr | Replacement with D-Tyr or other amino acids | Drastic loss of activity, confirming the essential role of the L-Tyr configuration. | ias.ac.in |
| 2 | Gly | Substitution with D-Ala or D-Met | Increases metabolic stability and potency by preventing enzymatic cleavage and promoting a favorable conformation. | Dermorphin, D-Ala²-Enkephalin nih.govnih.gov |
| 4 | Phe | Halogenation (e.g., Phe(p-Cl)) | Can increase binding affinity and alter receptor selectivity, potentially converting agonists to antagonists at certain receptors. | LYS744 nih.gov |
| 5 | Leu/Met | Substitution with D-amino acids or Norleucine (Nle) | Enhances stability against carboxypeptidases and can increase potency. | D-Met², Nle⁵-Enkephalin ias.ac.in |
| C-Terminus | Carboxyl | Amidation (-NH₂) | Increases stability and often enhances binding affinity. | Dermorphin nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For opioid peptides like this compound, 3D-QSAR methods are particularly valuable for understanding the specific structural features that govern receptor binding and for designing novel analogues with improved properties.
The most common 3D-QSAR approaches applied to opioid ligands are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These methods are based on the principle that differences in a target property, such as receptor binding affinity, are related to changes in the shape and electronic properties of the molecules.
CoMFA (Comparative Molecular Field Analysis): In a CoMFA study, a series of structurally related ligands, such as analogues of this compound, are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid, and the steric (shape) and electrostatic (charge distribution) fields are calculated at each grid point. nih.gov Statistical methods, typically Partial Least Squares (PLS), are used to derive a mathematical equation that correlates the variations in these fields with the observed biological activities (e.g., pKi or pIC₅₀ values). The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely increase or decrease activity. nih.gov For example, a map might show that a bulky group is favored in one region (sterically favorable, green contours) while a negatively charged group is disfavored in another (electrostatically unfavorable, red contours). researchgate.netresearchgate.net
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the physicochemical properties required for optimal ligand-receptor interaction. CoMSIA models often show improved predictive ability compared to CoMFA. nih.gov
For analogues of this compound, these QSAR models can provide critical insights. For instance, CoMFA studies on opioid receptor antagonists have shown that variations in binding affinity are often dominated by steric interactions rather than electrostatic ones. nih.gov By applying these models, researchers can rationally design new peptides with modifications predicted to enhance binding affinity or selectivity, guiding synthetic efforts and reducing the need for extensive trial-and-error.
Methodologies for Studying Bw 942c in Academic Research
In Vitro Research Paradigms for BW 942C
In vitro methodologies allow for the study of a compound's effects in a controlled environment outside of a living organism. These techniques are fundamental for determining receptor interaction profiles and functional activity at the tissue and cellular levels.
Receptor Binding Assays and Competition Studies
Receptor binding assays are used to determine the affinity of a compound for specific receptors. nih.gov These experiments typically utilize cell membrane preparations that contain the receptor of interest and a radiolabeled ligand known to bind to that receptor. The test compound, such as this compound, is introduced at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the binding affinity constant (Ki). zenodo.orgresearchgate.net
In studies characterizing this compound, competitive binding assays were performed to determine its affinity for opioid receptors. Research indicates that this compound possesses the highest affinity for mu (µ) and delta (δ) opioid receptors, with an intermediate affinity for kappa (κ) opioid receptors. nih.gov This profile suggests that the pharmacological actions of this compound are likely mediated through interactions with multiple opioid receptor subtypes.
Isolated Tissue Bioassays and Functional Organ Bath Experiments
Isolated tissue bioassays, often conducted in functional organ baths, are a classical pharmacological method to assess the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist. nih.govnih.gov Tissues that are rich in specific receptors, such as the guinea pig ileum (predominantly µ- and κ-opioid receptors) and the vas deferens from various species (e.g., mouse for δ-receptors, rabbit for κ-receptors), are isolated and suspended in a temperature-controlled bath containing a physiological solution. nih.govnih.govmdpi.com The tissue's contractile response to electrical stimulation can be inhibited by opioid agonists, and this inhibition can be measured to determine the compound's potency (EC50 or IC50) and efficacy. nih.gov
| Observation | Pharmacological Interpretation | Source |
|---|---|---|
| This compound was less efficacious than a full kappa agonist. | Indicates that this compound produces a submaximal response even at saturating concentrations, a hallmark of partial agonism. | nih.gov |
| The effects of this compound were antagonized by naloxone (B1662785). | Confirms that the observed effects are mediated through opioid receptors. | nih.gov |
| In non-depressant doses, this compound antagonized a full kappa agonist. | Demonstrates that this compound can compete with and block the effects of a full agonist, a characteristic feature of a partial agonist. | nih.gov |
Cell-Based Functional Assays and Reporter Systems
Modern pharmacological research employs cell-based assays to investigate the intracellular signaling pathways activated by receptor-ligand interactions. For G protein-coupled receptors (GPCRs) like the opioid receptors, two primary assays are cyclic AMP (cAMP) accumulation assays and β-arrestin recruitment assays.
cAMP Assays: Opioid receptors (µ, δ, and κ) typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cAMP. xiahepublishing.com Assays often involve stimulating cells with forskolin (B1673556) to increase basal cAMP levels, and the ability of an agonist like this compound to inhibit this forskolin-stimulated cAMP accumulation is measured. xiahepublishing.com
β-Arrestin Recruitment Assays: Upon activation, GPCRs are phosphorylated, which promotes the binding of β-arrestin proteins. mdpi.com This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. mdpi.com Reporter systems, often using enzyme fragment complementation, can quantify the proximity of β-arrestin to the activated receptor, providing a measure of a ligand's ability to promote this interaction. zenodo.org
While these are standard methods for characterizing opioid ligands, specific studies detailing the effects of this compound on cAMP accumulation or β-arrestin recruitment were not identified in the reviewed literature.
In Vivo Preclinical Animal Models for this compound Pharmacological Assessment
In vivo studies are essential to understand the pharmacological effects of a compound in a whole, living organism, providing insights into its systemic actions and potential therapeutic applications.
Rodent Models for Gastrointestinal and Renal Studies
Rodent models are extensively used in preclinical pharmacology due to their well-characterized physiology and the availability of established experimental protocols.
Gastrointestinal Studies: The antidiarrheal properties of opioid agonists are often evaluated in models of induced diarrhea, such as the castor oil-induced diarrhea model in mice or rats. nih.gov In this model, castor oil induces diarrhea, and the test compound is assessed for its ability to reduce the frequency and severity of diarrheal episodes. Another common method is the charcoal meal transit test, where animals are given an oral dose of a charcoal suspension, and the distance it travels through the small intestine in a set time is measured to assess intestinal motility. nih.gov Opioids typically decrease this transit distance. This compound has been shown to effectively control castor oil-induced diarrhea. nih.gov
Renal Studies: The effect of compounds on renal function is often studied in rats by placing them in metabolic cages to facilitate the collection and measurement of urine output and electrolyte content (Na+, K+, Cl−) over time. This allows for the characterization of diuretic or antidiuretic effects. The pharmacological basis of this compound's effects on urination has been characterized in Long-Evans and Brattleboro rats. nih.gov In Long-Evans rats, this compound demonstrated a complex, biphasic effect on urine output, which was dependent on the dose administered. nih.gov Furthermore, studies in Brattleboro rats, which lack the ability to synthesize vasopressin, revealed that the diuretic effect of this compound is dependent on the presence of this hormone. nih.gov
| Dose Level | Observed Effect on Urine Output | Antagonism by Naltrexone (B1662487) | Source |
|---|---|---|---|
| Lower Doses | Diuresis (Increased Urine Output) | Antagonized by high doses of naltrexone | nih.gov |
| Higher Doses | Antidiuresis (Suppressed Urine Output) | Antagonized by low doses of naltrexone | nih.gov |
Non-Rodent Animal Models for Comprehensive Pharmacological Profiling
Regulatory guidelines often require pharmacological studies in a non-rodent species to provide a more comprehensive preclinical safety and activity profile before human trials. The dog is a frequently used non-rodent species for these assessments.
Comprehensive pharmacological profiling, particularly for cardiovascular safety, is a critical component of drug development. nih.gov In conscious, telemetry-instrumented dogs, key cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) intervals can be continuously monitored following drug administration. nih.gov This allows for the sensitive detection of any potential hemodynamic or cardiac rhythm disturbances.
While this represents a standard methodology for comprehensive pharmacological profiling, specific studies evaluating the effects of this compound in non-rodent models such as the dog were not identified in the reviewed scientific literature.
Advanced Analytical and Computational Techniques in this compound Research
While specific applications to this compound are not documented, a general understanding of how such techniques would be applied can be described.
Computational Modeling:
Molecular Docking: This technique would be used to predict the preferred orientation of this compound when bound to a receptor, such as the mu or delta opioid receptors. The results would provide insights into the specific amino acid residues involved in the interaction and the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of this compound and its interaction with opioid receptors over time. This would offer a deeper understanding of the stability of the ligand-receptor complex and the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies would involve creating a mathematical model to correlate the chemical structure of this compound and its analogues with their biological activity. This could help in designing more potent and selective derivatives.
Analytical Techniques:
Chromatography: High-performance liquid chromatography (HPLC) would be a key technique for the separation, purification, and quantification of this compound in various samples. Coupled with mass spectrometry (LC-MS), it would allow for precise identification and structural elucidation.
The lack of specific data, including detailed research findings and data tables for this compound using these advanced methods, prevents a comprehensive analysis as requested. The scientific community's focus may have shifted to other compounds, leaving a gap in the modern analytical and computational understanding of this compound.
Future Directions and Unexplored Research Avenues for Bw 942c Research
Elucidation of Novel Target Pathways and Secondary Mechanisms
Although BW 942C has been shown to influence intestinal transport, the complete spectrum of its target pathways and secondary mechanisms of action remains to be fully elucidated. Research indicates that its effects on ion transport, such as increased sodium and chloride absorption, are mediated by opiate receptors. researchgate.net Specifically, studies in rabbit ileum have shown that this compound's dose-related decrease in short-circuit current is reversed or inhibited by naloxone (B1662785), supporting an opiate receptor-mediated mechanism. researchgate.net However, the specific subtypes of opiate receptors involved and the downstream signaling cascades activated require more detailed investigation.
Furthermore, exploring potential secondary mechanisms beyond direct receptor binding is crucial. This could involve investigating its influence on intestinal barrier function, inflammatory pathways, or the gut microbiome, all of which can impact fluid and electrolyte balance. Techniques such as transcriptomics, proteomics, and metabolomics could provide comprehensive insights into the cellular and molecular changes induced by this compound treatment, potentially revealing novel pathways or off-target effects.
Development of Advanced this compound Analogues with Enhanced Selectivity and Efficacy
The development of advanced analogues of this compound presents a significant avenue for future research. While the parent compound shows promise, designing analogues with enhanced selectivity for specific opiate receptor subtypes could potentially improve efficacy and reduce potential side effects. nih.gov Structure-activity relationship (SAR) studies are essential in this regard, systematically modifying the peptide sequence or structure to understand how these changes impact receptor binding affinity, selectivity, and functional activity.
Such studies could involve:
Modifications to the amino acid sequence.
Incorporation of non-natural amino acids.
Cyclization or other structural constraints to improve stability and receptor interaction.
Chemical modifications to enhance resistance to enzymatic degradation. researchgate.net
The goal is to create analogues that retain or enhance the desired effects on intestinal transport while minimizing activity at receptors mediating undesired systemic effects. Computational modeling and rational drug design approaches can complement experimental synthesis and testing, accelerating the identification of promising candidates.
Integration with Systems Biology Approaches for Comprehensive Understanding
Integrating systems biology approaches is vital for a comprehensive understanding of this compound's effects within the complex biological environment of the intestine. uni-wuerzburg.deutu.fiuni-heidelberg.deinstitut-curie.org This involves combining data from various high-throughput techniques (e.g., genomics, transcriptomics, proteomics, metabolomics) with computational modeling to create a holistic view of how this compound perturbs biological networks. uni-wuerzburg.deinstitut-curie.org
Systems biology can help to:
Identify the full range of molecular targets and pathways influenced by this compound. uni-wuerzburg.deinstitut-curie.org
Understand the dynamic interactions between different biological components in response to treatment. uni-wuerzburg.deinstitut-curie.org
Predict potential off-target effects and identify biomarkers of response or resistance.
Uncover how individual variations in biological systems might influence this compound's efficacy.
By applying these approaches, researchers can move beyond studying isolated components and gain a deeper understanding of the integrated biological response to this compound. uni-wuerzburg.deinstitut-curie.org
Exploration of Oral Delivery Strategies for Peptide Analogues and their Bioavailability in Animal Models
A major challenge for peptide-based therapeutics like this compound is their poor oral bioavailability due to degradation in the gastrointestinal tract and limited absorption across the intestinal epithelium. researchgate.netbiopharminternational.comazonano.commdpi.com Future research must focus on developing effective oral delivery strategies for this compound and its analogues.
This could involve exploring various formulation approaches and delivery systems in animal models to assess their impact on bioavailability. biopharminternational.comazonano.comnih.govresearchgate.net Potential strategies include:
Encapsulation in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) to protect the peptide from degradation and enhance absorption. azonano.comresearchgate.netpharmainfo.in
Development of protease inhibitors or absorption enhancers to be co-administered with the peptide. researchgate.netmdpi.com
Chemical modification of the peptide to increase its stability and permeability. researchgate.net
Investigation of novel delivery technologies, such as specific carriers or devices designed for intestinal delivery. gesundheitsindustrie-bw.dekcl.ac.uk
Studies in relevant animal models are crucial to evaluate the effectiveness of these strategies in improving oral bioavailability and achieving therapeutic concentrations at the target site. biopharminternational.comazonano.comnih.gov This research is critical for translating the potential of this compound and its analogues into clinically viable oral therapies.
Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6442055 |
| Naloxone | 5284607 |
Data Table Example (Illustrative - based on search findings)
Q & A
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
